Cas no 2098039-19-9 (2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one)

2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a fluorinated heterocyclic compound featuring a chloro-substituted butanone moiety. Its unique structure, incorporating a difluorinated cyclopenta[c]pyrrolidine ring, confers enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic resistance and bioavailability, while the chloro-ketone functionality offers versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its rigid bicyclic framework can influence conformational properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry and material science.
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one structure
2098039-19-9 structure
商品名:2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
CAS番号:2098039-19-9
MF:C11H16ClF2NO
メガワット:251.700649261475
CID:5726229
PubChem ID:121202131

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)butan-1-one
    • 2098039-19-9
    • 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
    • F1907-5942
    • AKOS026710311
    • インチ: 1S/C11H16ClF2NO/c1-2-9(12)10(16)15-5-7-3-4-11(13,14)8(7)6-15/h7-9H,2-6H2,1H3
    • InChIKey: OZKFBPIJQGJFLD-UHFFFAOYSA-N
    • ほほえんだ: ClC(CC)C(N1CC2CCC(C2C1)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 251.0888482g/mol
  • どういたいしつりょう: 251.0888482g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5942-2.5g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
2.5g
$802.0 2023-09-07
TRC
C196171-500mg
2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9
500mg
$ 365.00 2022-04-28
Life Chemicals
F1907-5942-1g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5942-0.5g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5942-5g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
5g
$1203.0 2023-09-07
TRC
C196171-1g
2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9
1g
$ 570.00 2022-04-28
Life Chemicals
F1907-5942-0.25g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5942-10g
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9 95%+
10g
$1684.0 2023-09-07
TRC
C196171-100mg
2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
2098039-19-9
100mg
$ 95.00 2022-04-28

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one 関連文献

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2098039-19-9 and Product Name: 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

The compound identified by the CAS number 2098039-19-9 and the product name 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this molecule incorporates a chlorobutanone moiety linked to a tetrahydrocyclopentapyrrole scaffold, which is known for its versatility in drug design. The presence of difluoro substituents further enhances its chemical stability and reactivity, making it a valuable candidate for further exploration in synthetic chemistry and pharmacology.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of tetrahydrocyclopentapyrrole derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in the 4,4-difluorohexahydrocyclopenta[c]pyrrol ring system contributes to the unique electronic and steric properties of this molecule, which are critical for its interaction with biological targets. The chloro substituent on the butanone group provides a handle for further functionalization, enabling chemists to explore diverse chemical modifications and derivatization strategies.

In the context of drug discovery, the synthesis and characterization of this compound have opened up new avenues for exploring its pharmacological potential. The bifunctional nature of 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one allows it to serve as a versatile intermediate in the preparation of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced binding affinity and selectivity towards specific biological receptors. For instance, studies have demonstrated its utility in designing ligands that modulate neurotransmitter systems, which could have implications for treating neurological disorders.

The incorporation of difluoro groups into the molecular structure is particularly noteworthy, as these substituents are known to improve metabolic stability and bioavailability. This feature is especially relevant in the development of oral pharmaceuticals, where poor absorption or rapid degradation can limit therapeutic efficacy. The chlorobutanone moiety also plays a crucial role in determining the compound's reactivity and solubility characteristics. These properties are essential for optimizing formulation strategies and ensuring effective delivery to target tissues.

Advances in computational chemistry have further facilitated the study of this compound by enabling high-throughput virtual screening and molecular docking simulations. These computational approaches have been instrumental in identifying potential binding interactions between 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one and various biological targets. For example, studies have suggested that this molecule may interact with enzymes involved in signal transduction pathways, making it a promising candidate for developing inhibitors against inflammatory diseases or cancer.

The synthesis of this compound has also been refined through modern catalytic techniques, which have improved yield and purity while reducing environmental impact. Transition metal-catalyzed reactions have been particularly effective in constructing the complex heterocyclic core without compromising selectivity. These advancements align with global efforts to promote sustainable chemical synthesis practices.

Future research directions may focus on exploring the pharmacokinetic profile of this compound and its derivatives. Understanding how it is metabolized and excreted will be crucial for optimizing dosing regimens and minimizing potential side effects. Additionally, preclinical studies will be necessary to assess its safety and efficacy in animal models before human trials can commence.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic derivatives that exhibit promising biological activities. As synthetic methodologies continue to evolve, researchers will undoubtedly uncover new ways to harness the potential of molecules like 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one for therapeutic applications. Its unique structural features make it a cornerstone in medicinal chemistry research, driving innovation across multiple disciplines.

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